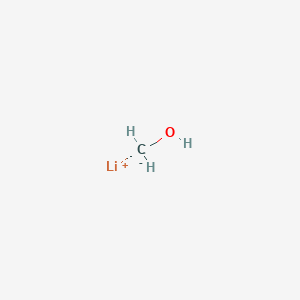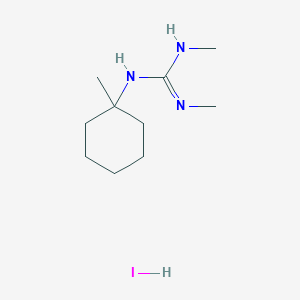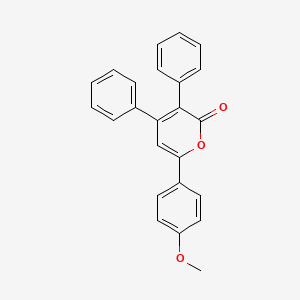
2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- is a chemical compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with active methylene compounds under acidic or basic conditions. For instance, the reaction of 4-methoxybenzaldehyde with acetophenone derivatives in the presence of a base such as sodium hydroxide can yield the desired pyranone compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyranone ring or its substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-6-phenethyl-2H-pyran-2-one: Similar structure with a phenethyl group instead of diphenyl.
4-Methoxy-6-methyl-2H-pyran-2-one: Contains a methyl group instead of diphenyl.
4-Methoxy-6-phenyl-2H-pyran-2-one: Features a single phenyl group.
Uniqueness
2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
59931-67-8 |
|---|---|
Fórmula molecular |
C24H18O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-3,4-diphenylpyran-2-one |
InChI |
InChI=1S/C24H18O3/c1-26-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)23(24(25)27-22)19-10-6-3-7-11-19/h2-16H,1H3 |
Clave InChI |
XDNCSGNIQJORTC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


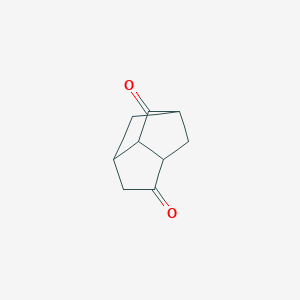
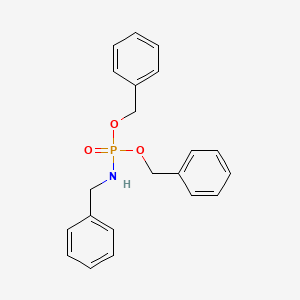
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
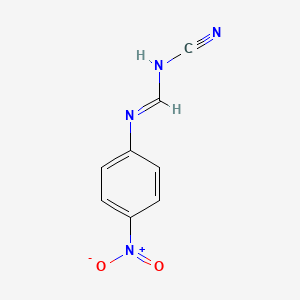
![[(2R,3R)-3-methyloxiran-2-yl]methanol](/img/structure/B14611584.png)
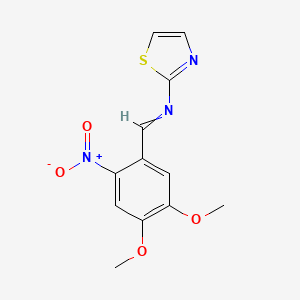
![5-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-2H-1,3-benzodioxole](/img/structure/B14611590.png)
